molecular formula C14H26O2 B7804194 1,1-Diethoxy-3,7-dimethylocta-2,6-diene CAS No. 89553-30-0

1,1-Diethoxy-3,7-dimethylocta-2,6-diene

Cat. No.: B7804194
CAS No.: 89553-30-0
M. Wt: 226.35 g/mol
InChI Key: NTXGFKWLJFHGGJ-ACCUITESSA-N
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Description

1,1-Diethoxy-3,7-dimethylocta-2,6-diene is an organic compound with the molecular formula C14H26O2. It is also known as citral diethyl acetal and is characterized by its pleasant citrus-like aroma. This compound is commonly used in the flavor and fragrance industry due to its fresh and fruity scent.

Preparation Methods

1,1-Diethoxy-3,7-dimethylocta-2,6-diene can be synthesized through the reaction of citral with triethyl orthoformate. The reaction typically occurs under acidic conditions, where citral reacts with triethyl orthoformate to form the diethyl acetal. The reaction conditions often involve the use of a catalyst such as p-toluenesulfonic acid to facilitate the formation of the acetal .

Industrial production methods for this compound involve similar synthetic routes but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product.

Chemical Reactions Analysis

1,1-Diethoxy-3,7-dimethylocta-2,6-diene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols. Sodium borohydride and lithium aluminum hydride are typical reducing agents used in these reactions.

    Substitution: The compound can undergo nucleophilic substitution reactions where the ethoxy groups are replaced by other nucleophiles. Common reagents include halides and amines.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield citral, while reduction with sodium borohydride can produce the corresponding alcohol.

Scientific Research Applications

1,1-Diethoxy-3,7-dimethylocta-2,6-diene has several scientific research applications:

Mechanism of Action

The mechanism by which 1,1-Diethoxy-3,7-dimethylocta-2,6-diene exerts its effects is primarily through its interaction with olfactory receptors. The compound binds to specific receptors in the nasal cavity, triggering a signal transduction pathway that results in the perception of a citrus-like aroma. The molecular targets involved in this process are the olfactory receptors, which are part of the G-protein coupled receptor family.

Comparison with Similar Compounds

1,1-Diethoxy-3,7-dimethylocta-2,6-diene can be compared with other similar compounds such as:

    Citral: Citral is the aldehyde form of the compound and has a similar citrus aroma. citral is more reactive and less stable compared to its diethyl acetal form.

    Geraniol: Geraniol is another compound with a citrus-like scent but differs in its chemical structure, being an alcohol rather than an acetal.

    Linalool: Linalool also has a pleasant floral aroma and is used in the fragrance industry.

The uniqueness of this compound lies in its stability and pleasant aroma, making it a preferred choice in applications where a stable and long-lasting citrus scent is desired.

Properties

IUPAC Name

(2E)-1,1-diethoxy-3,7-dimethylocta-2,6-diene
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H26O2/c1-6-15-14(16-7-2)11-13(5)10-8-9-12(3)4/h9,11,14H,6-8,10H2,1-5H3/b13-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTXGFKWLJFHGGJ-ACCUITESSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C=C(C)CCC=C(C)C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

CCOC(/C=C(\C)/CCC=C(C)C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26O2
Record name CITRAL DIETHYL ACETAL
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DSSTOX Substance ID

DTXSID90860014
Record name (2E)-1,1-Diethoxy-3,7-dimethyl-2,6-octadiene
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Molecular Weight

226.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Citral diethyl acetal is a clear colorless liquid. (NTP, 1992), colourless liquid with a mild, green, citrusy, herbaceous odour
Record name CITRAL DIETHYL ACETAL
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Record name Citral diethyl acetal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/761/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Solubility

less than 0.1 mg/mL at 72 °F (NTP, 1992), insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol)
Record name CITRAL DIETHYL ACETAL
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Record name Citral diethyl acetal
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

0.866 at 70 °F (NTP, 1992) - Less dense than water; will float, 0.864-0.879
Record name CITRAL DIETHYL ACETAL
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Record name Citral diethyl acetal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/761/
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Vapor Pressure

19.1 mmHg at 64.4 °F ; 30.7 mmHg at 86.0 °F (NTP, 1992)
Record name CITRAL DIETHYL ACETAL
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CAS No.

7492-66-2, 89553-30-0
Record name CITRAL DIETHYL ACETAL
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Record name Citral diethylacetal
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Record name Geranial diethyl acetal
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Record name 2,6-Octadiene, 1,1-diethoxy-3,7-dimethyl-
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Record name (2E)-1,1-Diethoxy-3,7-dimethyl-2,6-octadiene
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Record name 1,1-diethoxy-3,7-dimethylocta-2,6-diene
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Record name GERANIAL DIETHYL ACETAL
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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